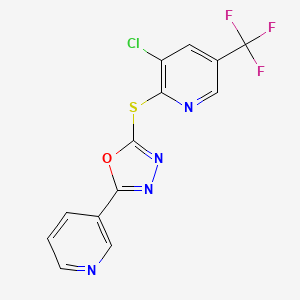![molecular formula C13H8Cl2F3N3O B3036915 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 400085-89-4](/img/structure/B3036915.png)
2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Overview
Description
“2,6-Dichloro-3-(trifluoromethyl)pyridine” is a fluorinated building block . It has an empirical formula of C6H2Cl2F3N .
Molecular Structure Analysis
The molecular weight of “2,6-Dichloro-3-(trifluoromethyl)pyridine” is 215.99 . The SMILES string representation is FC(F)(F)c1ccc(Cl)nc1Cl .Physical And Chemical Properties Analysis
“2,6-Dichloro-3-(trifluoromethyl)pyridine” has a boiling point of 194-196 °C and a density of 2.008 g/mL at 25 °C . The refractive index n20/D is 1.4850 (lit.) .Scientific Research Applications
Structural and Spectral Analysis
- Synthesis and Characterization : The compound has been synthesized and characterized using X-ray diffraction, FT-IR, FT-Raman, and UV–Visible spectra. These studies help in understanding its structural properties and potential applications in various fields, including material science and pharmacology (Babu et al., 2014).
Spin-Crossover and Photomagnetic Properties
- Iron(II) Spin-Crossover Compounds : Research has been conducted on iron(II) spin-crossover compounds utilizing similar structures. These compounds exhibit interesting magnetic properties and are significant for their potential applications in molecular electronics and sensing technologies (Zhang et al., 2010).
Anticancer Potential
- Synthesis and Anticancer Evaluation : Derivatives of this compound have been synthesized and evaluated for their anticancer properties. The studies focus on their effectiveness against specific cancer cell lines, demonstrating their potential in developing new cancer therapies (Mansour et al., 2021).
Photoisomerization and Electronic Devices
- Configurational Dynamics : Derivatives of 2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide exhibit photoisomerization properties, which are crucial in the design of molecular machines and electronic devices. Understanding these properties can lead to advancements in nanotechnology and electronics (Gordillo et al., 2016).
Crystallography and Molecular Interactions
- Crystal Structure Analysis : Studies on the crystal structure and hydrogen-bond interactions of this compound and its derivatives provide insights into their molecular geometry and potential applications in crystal engineering and material sciences (Nair et al., 2012).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Research into the antimicrobial properties of derivatives of this compound reveals their potential in the development of new antibacterial and antifungal agents. This is crucial for addressing the growing issue of antibiotic resistance (Patel et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-4-1-5-9(15)10(8)12(22)21-20-11-7(13(16,17)18)3-2-6-19-11/h1-6H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPOCUFYBOPPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NNC2=C(C=CC=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N'-[3-(trifluoromethyl)pyridin-2-yl]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-chlorophenyl)-[3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazol-1-yl]methanone](/img/structure/B3036834.png)
![3-chloro-2-[(E)-2-(1-methylsulfonylpyrazol-3-yl)ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036836.png)
![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B3036837.png)
![3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036838.png)
![5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine](/img/structure/B3036839.png)
![3-chloro-5-(trifluoromethyl)-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]pyridine](/img/structure/B3036840.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]pyrimidine](/img/structure/B3036848.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3036850.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3036851.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-[(2-methoxyphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3036852.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(5-methylpyridin-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B3036853.png)

